3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a combination of aromatic rings and functional groups This compound is of interest due to its unique chemical structure, which includes a furan ring, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic and heterocyclic molecules with comparable functional groups, such as:
Indole derivatives: Known for their diverse biological activities.
Thiazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
Imidazole derivatives: Used in various therapeutic applications.
Uniqueness
What sets 3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one apart is its combination of a furan ring with chlorophenyl and trifluoromethylphenyl groups
Properties
Molecular Formula |
C20H14ClF3O2S |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H14ClF3O2S/c21-15-7-9-16(10-8-15)27-19(12-17(25)18-2-1-11-26-18)13-3-5-14(6-4-13)20(22,23)24/h1-11,19H,12H2 |
InChI Key |
UOILWVIASYOOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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